Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. It comprises multiple aromatic and heterocyclic rings, which make it structurally unique. The combination of benzo[c][1,2,5]thiadiazole, benzo[d][1,3]dioxole, and 1,4-thiazepane components indicates its potential for a wide range of chemical reactivity and applications.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as a building block for more complex organic molecules.
Catalysts: : Act as ligands in metal-catalyzed reactions.
Biology and Medicine
Drug Development: : Potential use in synthesizing pharmaceutical compounds targeting specific biological pathways.
Biological Probes: : Used in the design of molecules that can probe biological systems, aiding in the study of cellular processes.
Industry
Material Science: : Utilized in the creation of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazole derivatives, have been researched as inhibitors of pd-l1 , suggesting potential immunomodulatory effects.
Mode of Action
It’s known that benzo[c][1,2,5]thiadiazole-based compounds exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group . This property is often utilized in photovoltaics and as fluorescent sensors .
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Pharmacokinetics
The compound’s molecular weight (16721) and physical form (light-yellow to yellow powder or crystals) suggest potential for oral absorption and systemic distribution .
Result of Action
Benzo[c][1,2,5]thiadiazole-based compounds have been shown to exhibit strong electron-accepting properties, which are primarily used in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry . This suggests that the compound’s photophysical properties could be influenced by the presence of light and the surrounding molecular environment.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep organic synthesis processes:
Formation of Benzo[c][1,2,5]thiadiazol-5-yl intermediate: : Utilizing 2-aminobenzenethiol and sulfur sources in the presence of oxidizing agents.
Integration with Benzo[d][1,3]dioxol-5-yl moiety: : This often involves a palladium-catalyzed coupling reaction.
Construction of the 1,4-thiazepan-4-yl segment: : This step can be achieved via cyclization reactions using suitable diamine precursors.
Industrial Production Methods
Industrial production may leverage continuous flow techniques and automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions or renewable solvents, is also increasingly favored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced to form more stable derivatives under mild conditions.
Substitution: : Substitution reactions can be performed on the benzene rings or heterocyclic components.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Halo-derivatives, alkylated products.
Comparison with Similar Compounds
Compared to other compounds with similar structural elements, this compound stands out due to its unique combination of benzo[c][1,2,5]thiadiazole and benzo[d][1,3]dioxole moieties. This structural uniqueness imparts distinctive electronic and reactive properties.
List of Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: : Known for their use in electronic materials.
Benzo[d][1,3]dioxole derivatives: : Often explored for their biological activity.
1,4-Thiazepane derivatives: : Used in medicinal chemistry for their pharmacological properties.
There you have it. An intriguing compound with a wide range of potential applications across various fields. What part of this caught your interest the most?
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-19(13-1-3-14-15(9-13)21-27-20-14)22-6-5-18(26-8-7-22)12-2-4-16-17(10-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMFWAKNJLWOIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.